1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
Synthesis Analysis
The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis (4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4 (5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation.Molecular Structure Analysis
The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . For example, the crystal structure of a related compound was determined to be triclinic with space group P-1, and the new pyrrole ring in the crystal structure was found to be planar .Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds. For example, a related compound, 4’-Bromoacetophenone, is described as white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .Scientific Research Applications
Crystal Structure Analysis
- The bromination of related compounds, such as 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, has been studied, revealing differences in the orientation of methoxy groups in the isocoumarin ring system. This suggests potential applications in crystallography and molecular structure determination (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).
Synthetic Methodology
- Research has been conducted on the synthesis of various derivatives of isochroman-3-ones, including those with 6,7-dimethoxy substitutions. Such studies contribute to the development of synthetic methodologies for similar compounds (Khanapure & Biehl, 1990).
Chemical Stability
- Studies on the stability of alkoxy-substituted compounds, like 5,6-dimethoxy-1,3-diphenylinde-2-one, can provide insights into the stability and reactivity of related compounds, such as 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (Bradshaw, Jones, & Nongrum, 1991).
Antitumor Applications
- Research into the synthesis of compounds like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid suggests potential antitumor applications. This indicates a possibility for this compound to be explored in similar contexts (Mondal, Nogami, Asao, & Yamamoto, 2003).
Electrochemical Studies
- Electrochemical modeling of related compounds like 1-phenyl-1H-3-methyl-6,7-dimethoxyisochromene provides valuable insights into the electrochemical properties of this compound (Sosonkin, Dorofeenko, Strogov, Safaryan, & Domarev, 1981).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXQAWEGIJBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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